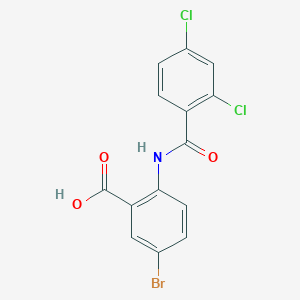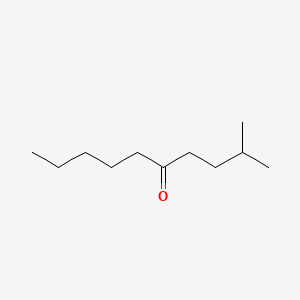
5-Decanone, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentylpentyl ketone, also known as 2-methyl-5-decanone, is an organic compound with the molecular formula C11H22O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentylpentyl ketone can be synthesized through several methods, including:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-methyl-5-decanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation of isopentylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of isopentylpentyl ketone typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Isopentylpentyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of isopentylpentyl ketone with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol.
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Nucleophilic Addition: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
Isopentylpentyl ketone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research on isopentylpentyl ketone includes its potential use in developing pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of isopentylpentyl ketone involves its interaction with nucleophiles and electrophiles. The carbonyl group (C=O) in the ketone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets include various enzymes and receptors that interact with the carbonyl group, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Isopentylpentyl ketone can be compared with other similar ketones such as:
2-Methyl-4-decanone: Similar structure but with a different position of the carbonyl group.
2-Methyl-3-decanone: Another isomer with the carbonyl group at a different position.
5-Decanone: Lacks the methyl group present in isopentylpentyl ketone.
Uniqueness: Isopentylpentyl ketone is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its applications in various fields also highlight its versatility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54410-89-8 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-methyldecan-5-one |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-11(12)9-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
CDCHBGBDDXRJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


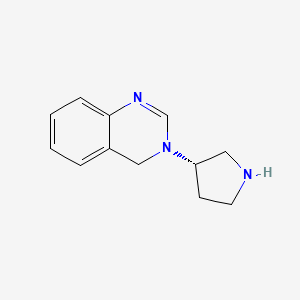
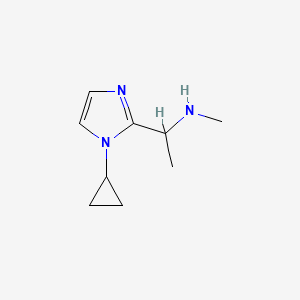
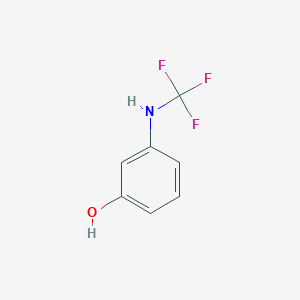
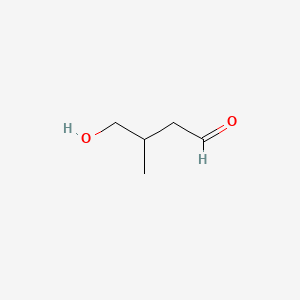
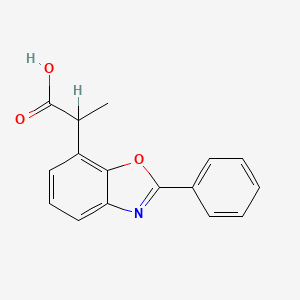
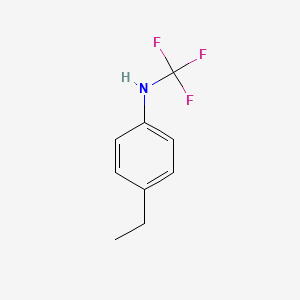
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

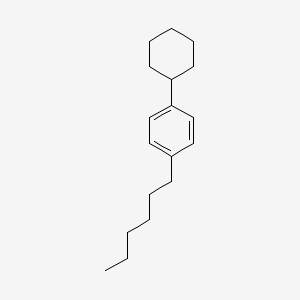
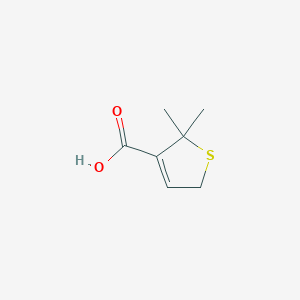
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
